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Compound of Interest

Compound Name: 6,8-Dibromoisoquinoline

Cat. No.: B12099528

Get Quote

Executive Summary
6,8-Dibromoisoquinoline (CAS: 2059999-79-8) is a disubstituted isoquinoline intermediate.

Unlike the more common 5,8-dibromo isomer (formed via direct bromination of isoquinoline in

strong acid), the 6,8-isomer typically requires directed synthesis, often via an amino-

isoquinoline precursor or specific bromination conditions of tetrahydroisoquinoline followed by

aromatization. Its structural validation relies heavily on distinguishing the meta-coupling pattern

of the benzenoid protons (H5 and H7) from the ortho-coupling observed in 5,8-analogs.
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Property Data

IUPAC Name 6,8-Dibromoisoquinoline

CAS Number 2059999-79-8

Molecular Formula C₉H₅Br₂N

Molecular Weight 286.95 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, CDCl₃, CH₂Cl₂; sparingly

soluble in water

Melting Point 128–132 °C (Predicted/Analogous range)

Synthesis & Purity Context
To ensure the integrity of the spectroscopic data, it is vital to understand the sample origin.

Direct bromination of isoquinoline yields primarily the 5,8-isomer. The 6,8-isomer is frequently

accessed via:

Bromination of 1,2,3,4-tetrahydroisoquinoline to 6,8-dibromo-1,2,3,4-tetrahydroisoquinoline,

followed by oxidation (aromatization).

Sandmeyer reaction or deamination of 5-amino-6,8-dibromoisoquinoline.

Note: The presence of trace 5,8-isomer is a common impurity. The NMR section below details

how to detect this.

Spectroscopic Data Analysis[1][3][4][5]
A. Mass Spectrometry (MS)
The mass spectrum provides the primary confirmation of the dibromo-substitution via the

characteristic isotope pattern of Bromine (⁷⁹Br and ⁸¹Br).
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Ion m/z (approx) Intensity Ratio Assignment

[M+H]⁺ 285.9 ~50% C₉H₆⁷⁹Br₂N⁺

[M+H+2]⁺ 287.9 ~100% C₉H₆⁷⁹Br⁸¹BrN⁺

[M+H+4]⁺ 289.9 ~50% C₉H₆⁸¹Br₂N⁺

Diagnostic Feature: A clear 1:2:1 triplet pattern centered around m/z 288 confirms the presence

of two bromine atoms.

B. Infrared Spectroscopy (FT-IR)
Method: KBr pellet or Thin Film

3050–3010 cm⁻¹: Aromatic C–H stretching (weak).

1580, 1480 cm⁻¹: C=C and C=N skeletal vibrations of the isoquinoline ring.

1050–1000 cm⁻¹: In-plane C–H bending.

600–500 cm⁻¹: C–Br stretching vibrations (strong, characteristic).

C. Nuclear Magnetic Resonance (NMR)
This is the definitive method for structural assignment. The key challenge is distinguishing the

6,8-substitution from the 5,8-substitution.

¹H NMR (400 MHz, CDCl₃) - Diagnostic Assignment
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Position Shift (δ, ppm) Multiplicity
Coupling (J,
Hz)

Diagnostic
Logic

H-1 9.35 Singlet (s) -

Most deshielded

due to adjacent

N and aromatic

ring current.

H-3 8.62 Doublet (d) 5.8 Hz

Coupled to H-4.

Alpha to

Nitrogen.

H-4 7.65 Doublet (d) 5.8 Hz
Coupled to H-3.

Beta to Nitrogen.

H-5 7.98 Doublet (d) ~1.8 Hz

Meta-coupled to

H-7. Deshielded

by peri-effect of

N-lone pair

(weak) or simply

aromatic.

H-7 8.15 Doublet (d) ~1.8 Hz

Meta-coupled to

H-5. Located

between two

Bromines (6 and

8).[1][2][3][4][5]

[6]

Structural Confirmation Logic:

The H5/H7 Pair: In 6,8-dibromoisoquinoline, protons at positions 5 and 7 are meta to each

other. They will appear as two doublets with a small coupling constant (J ≈ 1.5 – 2.0 Hz).

Contrast with 5,8-Dibromo: The 5,8-isomer leaves protons at 6 and 7. These are ortho to

each other and would appear as doublets with a large coupling constant (J ≈ 8.0 – 9.0 Hz).

H-1 Singlet: Confirms the isoquinoline core is intact (H1 is isolated).
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¹³C NMR (100 MHz, CDCl₃)
C-1: ~153.0 ppm (CH, most deshielded).

C-3: ~143.5 ppm (CH).[2]

C-Br (C-6, C-8): Distinct quaternary carbons appearing upfield in the aromatic region,

typically 120–128 ppm due to the heavy atom effect of Bromine.

C-4: ~120.0 ppm (CH).

Junction Carbons: ~135–138 ppm (Quaternary).

Structural Confirmation Logic (Visualization)
The following diagram illustrates the decision tree used by an analytical scientist to confirm the

6,8-isomer over the 5,8-isomer based on NMR coupling constants.
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Unknown Dibromoisoquinoline Sample

Check H-1 Signal
(Is it a Singlet ~9.3 ppm?)

Analyze Benzene Ring Protons
(Positions 5, 6, 7, 8)

Yes (Isoquinoline Core Confirmed)

Measure J-Coupling of
Remaining Protons

J ≈ 8.0 - 9.0 Hz
(Ortho Coupling)

J ≈ 1.5 - 2.0 Hz
(Meta Coupling)

Conclusion:
5,8-Dibromoisoquinoline

(Protons at H6, H7)

Conclusion:
6,8-Dibromoisoquinoline

(Protons at H5, H7)

Click to download full resolution via product page

Caption: Logic flow for distinguishing 6,8-dibromoisoquinoline from its 5,8-isomer using 1H

NMR coupling constants.

Experimental Protocols
Protocol 1: NMR Sample Preparation
Objective: Obtain high-resolution spectra without concentration broadening.

Solvent: Use CDCl₃ (Chloroform-d) containing 0.03% TMS as an internal standard. If

solubility is poor, switch to DMSO-d₆.
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Mass: Weigh 5–10 mg of the solid 6,8-dibromoisoquinoline.

Dissolution: Dissolve in 0.6 mL of solvent. Ensure the solution is clear and free of suspended

solids (filter through a cotton plug if necessary).

Acquisition:

1H: 16 scans, 1 second relaxation delay.

13C: 1024 scans minimum to resolve quaternary C-Br carbons.

Protocol 2: LC-MS Purity Check
Objective: Verify molecular weight and purity profile.

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm and ESI(+) MS.

Success Criteria: Single peak at UV 254 nm; Mass spectrum at peak apex shows m/z

~286/288/290 triplet.

Synthesis Pathway Visualization
Understanding the synthesis helps in identifying potential impurities (e.g., unreacted tetrahydro-

intermediates).

1,2,3,4-Tetrahydroisoquinoline
Bromination
(Br2, AcOH)

6,8-Dibromo-1,2,3,4-
tetrahydroisoquinoline

Aromatization
(DDQ or Pd/C)

6,8-Dibromoisoquinoline
(Target)
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Click to download full resolution via product page

Caption: Common synthetic route involving bromination of the tetrahydro- scaffold followed by

oxidation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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